molecular formula C19H17N3O2 B6131732 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6131732
M. Wt: 319.4 g/mol
InChI Key: RSUBKAUYKXDSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as MPPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazolopyridines and has been studied for its promising pharmacological effects.

Mechanism of Action

The exact mechanism of action of 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to interact with certain ion channels and receptors in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit significant biochemical and physiological effects in animal models. It has been demonstrated to reduce inflammation and pain, as well as to exhibit anticonvulsant and anxiolytic properties. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in laboratory experiments is its relatively simple synthesis method. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit significant pharmacological effects at relatively low doses, making it a cost-effective option for researchers. However, one limitation of using 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in laboratory experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit significant anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, which may lead to the development of more effective and targeted therapies.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of 3-methoxybenzaldehyde and phenylhydrazine in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by cyclization and oxidation to yield 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one as a white solid.

Scientific Research Applications

4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been investigated for its potential as an antidepressant, antipsychotic, and anxiolytic agent.

properties

IUPAC Name

4-(3-methoxyphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-15-9-5-6-13(10-15)16-11-18(23)21-19-17(16)12-20-22(19)14-7-3-2-4-8-14/h2-10,12,16H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUBKAUYKXDSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.